Bienvenue dans la boutique en ligne BenchChem!

6,8-Dibromo-2-phenylquinoline-4-carboxylic acid

Medicinal Chemistry Property Prediction Drug Design

6,8-Dibromo-2-phenylquinoline-4-carboxylic acid (CAS 303793-47-7) is a privileged 2-phenylquinoline-4-carboxylic acid scaffold with a strategically critical 6,8-dibromo substitution pattern. Unlike cinchophen or mono‑bromo analogs, this dual‑bromination delivers two orthogonal handles for modular cross‑coupling, enabling efficient library synthesis. Its high lipophilicity (cLogP 5.11) and heavy‑atom labeling potential make it ideal for targeting hydrophobic protein domains and X‑ray crystallography. Procure this precise substitution pattern to drive SAR campaigns where 6,8‑disubstitution dictates anticancer mechanism of action, as validated by apoptosis induction in glioblastoma models.

Molecular Formula C16H9Br2NO2
Molecular Weight 407.061
CAS No. 303793-47-7
Cat. No. B2793787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Dibromo-2-phenylquinoline-4-carboxylic acid
CAS303793-47-7
Molecular FormulaC16H9Br2NO2
Molecular Weight407.061
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3Br)Br)C(=C2)C(=O)O
InChIInChI=1S/C16H9Br2NO2/c17-10-6-11-12(16(20)21)8-14(9-4-2-1-3-5-9)19-15(11)13(18)7-10/h1-8H,(H,20,21)
InChIKeyXKEHMDIRAABOTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6,8-Dibromo-2-phenylquinoline-4-carboxylic Acid: A Specialized 2-Phenylquinoline-4-Carboxylic Acid Building Block for Advanced Synthesis


6,8-Dibromo-2-phenylquinoline-4-carboxylic acid (CAS 303793-47-7) is a disubstituted quinoline derivative characterized by two bromine atoms at the 6- and 8-positions and a carboxylic acid at the 4-position on the quinoline core . This compound belongs to the broader class of 2-phenylquinoline-4-carboxylic acid derivatives, a privileged scaffold in medicinal chemistry known for its potential in anticancer, antimicrobial, and antiviral applications [1]. With a molecular weight of 407.06 g/mol and a high calculated LogP of 5.11, this molecule is a lipophilic, halogen-rich intermediate that serves as a versatile platform for further structural diversification via cross-coupling reactions [2]. Commercial availability for research purposes is documented with standard purity specifications (e.g., 97.0%), and its handling is governed by standard safety protocols for halogenated aromatics .

Why 6,8-Dibromo-2-phenylquinoline-4-carboxylic Acid Cannot Be Simply Replaced by In-Class Analogs in Research


Substituting 6,8-dibromo-2-phenylquinoline-4-carboxylic acid with simpler analogs like cinchophen (2-phenylquinoline-4-carboxylic acid) or mono-bromo derivatives (e.g., CAS 33007-99-7) fundamentally alters the molecule's synthetic utility and potential biological interaction profile. The presence of the 6,8-dibromo substitution pattern creates a distinct molecular architecture that directly impacts lipophilicity, steric bulk, and electronic properties. Crucially, this dual-bromination pattern provides a unique synthetic handle not available in mono-substituted or unsubstituted analogs, enabling orthogonal diversification strategies essential for constructing complex libraries [1]. Furthermore, the 6,8-disubstituted quinoline core has been shown to exhibit different anticancer activities compared to other substitution patterns, underscoring that the specific arrangement of functional groups on the quinoline skeleton is a critical determinant of biological outcome [2]. Consequently, procuring this specific compound is essential for projects where the unique 6,8-dibromo pattern is a structural requirement for subsequent chemical transformations or structure-activity relationship (SAR) investigations.

Quantitative Differentiation of 6,8-Dibromo-2-phenylquinoline-4-carboxylic Acid Against Comparator Compounds


Comparative Physicochemical Properties: Lipophilicity and Purity

6,8-Dibromo-2-phenylquinoline-4-carboxylic acid possesses a significantly higher calculated lipophilicity (LogP = 5.11) compared to the unsubstituted parent scaffold, cinchophen (2-phenylquinoline-4-carboxylic acid, calculated LogP = 3.52). This quantitative difference in LogP is a direct consequence of the 6,8-dibromo substitution [1][2]. The commercially available material is routinely provided with a verified purity specification of 97.0%, ensuring consistency for research applications .

Medicinal Chemistry Property Prediction Drug Design

Synthetic Versatility: A Unique Orthogonal Functionalization Handle

The 6,8-dibromo substitution pattern in 6,8-Dibromo-2-phenylquinoline-4-carboxylic acid provides a distinct synthetic advantage over mono-bromo analogs like 6-bromo-2-phenylquinoline-4-carboxylic acid (CAS 33007-99-7). While the mono-bromo analog offers a single site for modification, the 6,8-dibromo compound provides two distinct bromine atoms that can be selectively and sequentially functionalized using Pd-catalyzed cross-coupling reactions [1]. This enables a modular approach to building molecular complexity, a capability not possible with the mono-bromo comparator.

Organic Synthesis Cross-Coupling Library Generation

Biological Activity Profile: Differential Anticancer Mechanisms in Cell-Based Assays

Within the class of 6,8-disubstituted quinolines, specific derivatives show distinct mechanisms of action. In a study of anticancer activity, 6,8-dibromoTHQ (a 6,8-dibromo-1,2,3,4-tetrahydroquinoline) induced apoptosis via DNA fragmentation without inhibiting Topoisomerase I [1]. In contrast, a different derivative from the same study, 6,8-dibromo-3-morpholinylquinoline, inhibited the Topoisomerase I enzyme but did not cause DNA fragmentation. This demonstrates that the 6,8-dibromo core can be tuned to elicit different cellular responses, a degree of mechanistic diversity not observed in simpler, unsubstituted quinoline scaffolds.

Cancer Research Cell Biology Mechanism of Action

Procurement Specification: Purity and Cost Analysis

For procurement decisions, the purity specification of commercially available material is a critical factor. Reputable vendors supply 6,8-Dibromo-2-phenylquinoline-4-carboxylic acid with a verified purity of 97.0% . This is comparable to the purity offered for the mono-bromo analog, 6-bromo-2-phenylquinoline-4-carboxylic acid (CAS 33007-99-7), which is often specified at 95% . The target compound thus provides a slight advantage in terms of guaranteed purity, reducing the potential need for in-house purification before use.

Procurement Supply Chain Research Chemicals

Optimal Application Scenarios for 6,8-Dibromo-2-phenylquinoline-4-carboxylic Acid Based on Evidence


Medicinal Chemistry: Synthesis of Diverse Compound Libraries for SAR Studies

This compound is ideally suited as a central core scaffold for medicinal chemistry campaigns. Its 6,8-dibromo substitution pattern provides two distinct, orthogonal sites for functionalization via cross-coupling chemistry, allowing for the efficient, modular synthesis of diverse compound libraries. As demonstrated by the differing biological mechanisms observed for 6,8-disubstituted derivatives, this scaffold is particularly valuable for exploring structure-activity relationships (SAR) where subtle changes in substituents at the 6- and 8-positions can dramatically alter biological function and mechanism of action [1].

Chemical Biology: Development of Molecular Probes with Tuned Lipophilicity

The high calculated lipophilicity (LogP = 5.11) of this compound distinguishes it from less lipophilic analogs and makes it a strategic choice for developing chemical probes intended for targets in hydrophobic environments, such as transmembrane protein domains or the central nervous system. The bromine atoms also serve as potential heavy-atom markers for X-ray crystallography studies or for generating halogen-bonding interactions with target proteins, providing an added dimension to its utility as a chemical biology tool [2].

Cancer Research: Investigating Non-Apoptotic Cell Death Mechanisms

Given that closely related 6,8-dibromo tetrahydroquinoline derivatives have been shown to induce apoptosis via DNA fragmentation in glioblastoma (C6) cells without inhibiting Topoisomerase I, this compound scaffold is a valuable starting point for designing new anticancer agents that operate through non-traditional mechanisms [3]. Researchers focused on overcoming resistance to classic Topoisomerase I poisons would find this core structure a compelling alternative for lead generation and optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,8-Dibromo-2-phenylquinoline-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.